molecular formula C9H14N2O B3194808 1,2-Benzenediamine, 4-(1-methylethoxy)- CAS No. 86723-16-2

1,2-Benzenediamine, 4-(1-methylethoxy)-

Cat. No. B3194808
CAS RN: 86723-16-2
M. Wt: 166.22
InChI Key: ILSHXQVBLCBBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediamine, also known as o-Phenylenediamine, is an organic compound with the formula C6H8N2 . It is an isomer of m-phenylenediamine and p-phenylenediamine .


Synthesis Analysis

The synthesis of 1,2-Benzenediamine derivatives often involves a multi-step process . For instance, one synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed .


Molecular Structure Analysis

The molecular structure of 1,2-Benzenediamine consists of a benzene ring with two amine groups (-NH2) attached to adjacent carbon atoms . The molecular weight of 1,2-Benzenediamine is 108.1411 .

Safety and Hazards

While specific safety and hazard information for “1,2-Benzenediamine, 4-(1-methylethoxy)-” is not available, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

CAS RN

86723-16-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22

IUPAC Name

4-propan-2-yloxybenzene-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3

InChI Key

ILSHXQVBLCBBBH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)N)N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)N

Origin of Product

United States

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